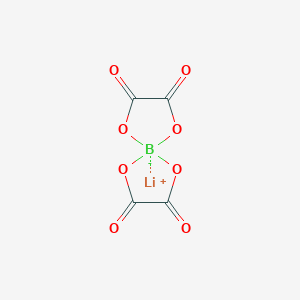
3-ニトロフタル酸
概要
説明
3-Nitrophthalic acid is an organic chemical compound with the molecular formula C₈H₅NO₆. It belongs to the family of phthalic acids and is well-known for its nonlinear optical characteristics. This compound is often used in various scientific and industrial applications due to its unique properties .
Synthetic Routes and Reaction Conditions:
Nitration of Phthalic Anhydride: One common method involves the nitration of phthalic anhydride using fuming nitric acid in the presence of sulfuric acid.
Oxidation of 1-Nitronaphthalene: Another method involves the catalytic oxidation of 1-nitronaphthalene using γ-alumina supported ceria (IV) as a catalyst.
Industrial Production Methods:
Nitration and Hydrolysis: Industrially, 3-nitrophthalic acid can be produced by nitrating phthalic anhydride followed by hydrolysis.
Types of Reactions:
Oxidation: 3-Nitrophthalic acid can be synthesized by the oxidation of 1-nitronaphthalene.
Reduction: It can undergo reduction reactions to form 3-aminophthalic acid.
Substitution: The compound can participate in substitution reactions, such as the synthesis of modified 2-iodoxybenzoic acid derivatives.
Common Reagents and Conditions:
Oxidation: γ-alumina supported ceria (IV) as a catalyst at 363 K.
Reduction: Palladium-containing nanocomposite catalysts under mild conditions.
Substitution: Various reagents depending on the desired product, such as hydrazine for the synthesis of luminol.
Major Products:
3-Aminophthalic Acid: Formed through the reduction of 3-nitrophthalic acid.
Luminol: Synthesized by the dehydration reaction of 3-nitrophthalic acid with hydrazine.
科学的研究の応用
3-Nitrophthalic acid has a wide range of applications in scientific research:
Nonlinear Optical Materials: Due to its high third-order nonlinear optical susceptibility, it is used in optical limiting, optical parametric amplification, and frequency conversion.
Synthesis of Complexes: It acts as a ligand and forms complexes with rare-earth elements such as lanthanum, neodymium, europium, terbium, erbium, and yttrium.
Chemical Synthesis: It is used as a starting reagent in the synthesis of various derivatives, including modified 2-iodoxybenzoic acid.
作用機序
Target of Action
3-Nitrophthalic acid primarily acts as a ligand and forms complexes with rare-earth elements . These complexes are the primary targets of 3-Nitrophthalic acid. Rare-earth elements play a crucial role in various biochemical processes, and their complexes with 3-Nitrophthalic acid can influence these processes.
Mode of Action
The interaction of 3-Nitrophthalic acid with its targets involves the formation of complexes with rare-earth elements
Biochemical Pathways
Given its role as a ligand for rare-earth elements, it can be inferred that it may influence the pathways where these elements play a role .
Pharmacokinetics
It is known to be soluble in water , which suggests that it could have good bioavailability
Result of Action
As it forms complexes with rare-earth elements, it can be speculated that it may influence the functions of these elements at the molecular and cellular levels .
Action Environment
As a degradation product of isoxaben herbicide , its presence and action may be influenced by factors such as pH, temperature, and the presence of other chemicals.
生化学分析
Biochemical Properties
3-Nitrophthalic acid interacts with various biomolecules in its biochemical reactions. It is involved in the synthesis of luminol, where it undergoes a reaction with hydrazine . The compound’s interactions with biomolecules are largely due to its nitro group and two carboxyl groups, which can participate in various chemical reactions .
Cellular Effects
Luminol is used in cellular assays to detect copper, iron, and cyanides, as well as specific proteins via western blotting .
Molecular Mechanism
The molecular mechanism of 3-Nitrophthalic acid primarily involves its role in the synthesis of luminol. In this process, 3-Nitrophthalic acid reacts with hydrazine, undergoing an acyl substitution condensation reaction with the loss of water, forming 3-nitrophthalhydrazide .
類似化合物との比較
- 3-Nitro-1,2-benzenedicarboxylic Acid
- m-Nitrophthalic Acid
- o-Nitrophthalic Acid
Comparison: 3-Nitrophthalic acid is unique due to its high third-order nonlinear optical susceptibility, making it particularly valuable in optical applications. Its ability to form complexes with rare-earth elements also sets it apart from other similar compounds .
特性
IUPAC Name |
3-nitrophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO6/c10-7(11)4-2-1-3-5(9(14)15)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIRODWJCYBBHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060528 | |
| Record name | 3-Nitrophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS] | |
| Record name | 3-Nitrophthalic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19937 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000018 [mmHg] | |
| Record name | 3-Nitrophthalic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19937 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
603-11-2 | |
| Record name | 3-Nitrophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitrophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitrophthalic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxylic acid, 3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Nitrophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitrophthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NITROPHTHALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC7W4GB97C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 3-Nitrophthalic acid is C8H5NO6 and its molecular weight is 211.13 g/mol. []
A: 3-Nitrophthalic acid can be characterized using various spectroscopic techniques including Infrared (IR) spectroscopy, Ultraviolet-visible (UV-Vis) spectroscopy, and X-ray diffraction. IR spectroscopy helps identify functional groups like carboxyl (-COOH) and nitro (-NO2) groups. [, , , ] UV-Vis spectroscopy provides information about electronic transitions within the molecule. [, ] X-ray diffraction can be used to determine the crystal structure of the compound. [, , , , , ]
A: The stability of 3-Nitrophthalic acid depends on the specific conditions. Research indicates it can undergo decarboxylation under hydrothermal conditions, transforming into 3-nitrobenzoic acid. []
A: While not a catalyst itself, 3-Nitrophthalic acid is used as a precursor for synthesizing metal-organic frameworks (MOFs) that can exhibit catalytic properties. [, , , ] For instance, a cobalt(II) coordination polymer incorporating 3-Nitrophthalic acid demonstrated catalytic activity in the degradation of Congo red dye in a Fenton-like process. []
A: 3-Nitrophthalic acid can be analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) [, ], Gas Chromatography-Mass Spectrometry (GC-MS) [, ], and elemental analysis. [, , , ]
A: Research suggests that 3-Nitrophthalic acid can be degraded by microbial activity in soil, with 3-nitrophthalic acid and 4-methoxyphenol identified as degradation products. []
A: Studies have measured the solubility of 3-Nitrophthalic acid in various solvents, including water, methyl acetate, ethyl acetate, butyl acetate, ethyl formate, tetrahydrofuran, acetone, and 1,4-dioxane. []
A: Early research on 3-Nitrophthalic acid focused on its synthesis and basic properties. More recently, its use as a building block for metal-organic frameworks has gained significant attention. A notable milestone was the discovery of its ability to form diverse and complex structures with different metal ions, paving the way for potential applications in catalysis, sensing, and other areas. [, , ]
A: Research on 3-Nitrophthalic acid bridges chemistry, materials science, and potentially environmental science. For example, understanding its biodegradation pathways can provide insights for developing sustainable methods to mitigate its environmental impact. [] Furthermore, its use in creating MOFs with specific properties could lead to innovations in areas such as catalysis and sensing. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














